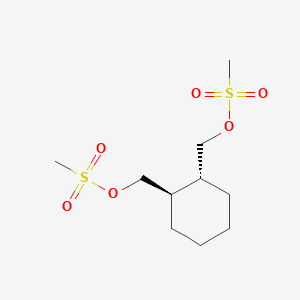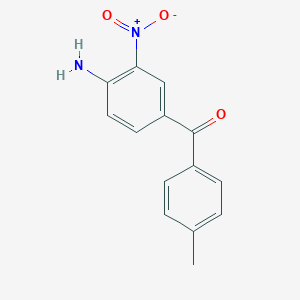![molecular formula C6H6N4O B122224 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one CAS No. 150017-70-2](/img/structure/B122224.png)
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one, also known as MPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. MPT is a derivative of pyrazolotriazine and is known to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In agriculture, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been studied for its potential use as a plant growth regulator.
Wirkmechanismus
The mechanism of action of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In addition, 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to interact with the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemische Und Physiologische Effekte
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus. In vivo studies have shown that 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can reduce inflammation and tumor growth in animal models. 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its unique structural properties, which make it a versatile building block for the synthesis of various organic materials. Another advantage is its potential applications in medicinal chemistry, material science, and agriculture. However, one limitation of using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of new organic materials using 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a building block. In addition, the study of 6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one as a plant growth regulator in agriculture could lead to the development of new and more efficient ways of crop production.
Synthesemethoden
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one can be synthesized through various methods, including the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of sodium acetate and glacial acetic acid.
Eigenschaften
CAS-Nummer |
150017-70-2 |
|---|---|
Produktname |
6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
6-methyl-3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-6(11)7-3-8-10(5)9-4/h2-3H,1H3,(H,7,8,11) |
InChI-Schlüssel |
DKXJVFKEQCRFNP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN2C(=C1)C(=O)N=CN2 |
SMILES |
CC1=NN2C(=C1)C(=O)NC=N2 |
Kanonische SMILES |
CC1=NN2C(=C1)C(=O)N=CN2 |
Synonyme |
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one, 6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)







